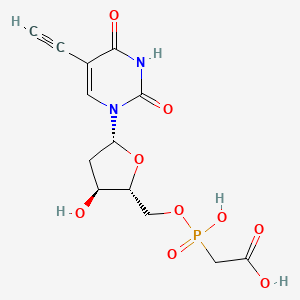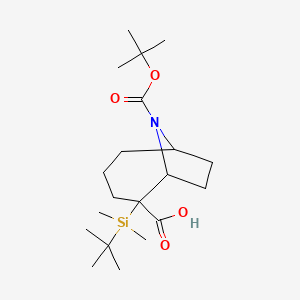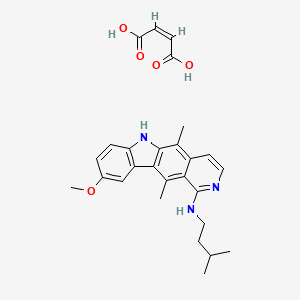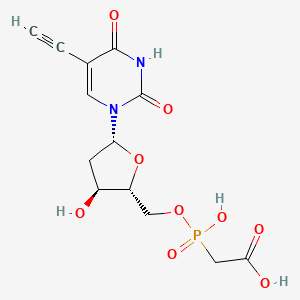![molecular formula C22H16N4O2S2 B14303711 N,N'-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide) CAS No. 121611-06-1](/img/structure/B14303711.png)
N,N'-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide) is a complex organic compound featuring a thiazolo[5,4-d]thiazole core. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including materials science, chemistry, and photonics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide) typically involves a condensation reaction. One common method includes the reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N’-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide) has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide) involves its interaction with molecular targets through π-π stacking and hydrogen bonding . The thiazolo[5,4-d]thiazole core plays a crucial role in its electronic properties, enabling efficient electron transfer and interaction with various biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazole derivatives: These compounds share the thiazolo[5,4-d]thiazole core and exhibit similar electronic properties.
Covalent triazine frameworks: These materials also contain conjugated systems and are used in similar applications.
Uniqueness
N,N’-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide) is unique due to its specific structural arrangement, which enhances its stability and electronic properties. This makes it particularly suitable for applications in advanced materials and photonic devices .
Properties
CAS No. |
121611-06-1 |
|---|---|
Molecular Formula |
C22H16N4O2S2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-phenyl-N-[6-(3-phenylprop-2-enoylamino)-[1,2]thiazolo[5,4-d][1,2]thiazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C22H16N4O2S2/c27-17(13-11-15-7-3-1-4-8-15)23-21-19-20(30-25-21)22(26-29-19)24-18(28)14-12-16-9-5-2-6-10-16/h1-14H,(H,23,25,27)(H,24,26,28) |
InChI Key |
CKVUUQVLVYSIRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NSC3=C2SN=C3NC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)
![(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine](/img/structure/B14303647.png)



![tert-Butyl [(4-chloroanilino)sulfinyl]acetate](/img/structure/B14303677.png)
![1,1'-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene)](/img/structure/B14303678.png)






